molecular formula C25H24N4O5 B11264505 ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11264505
M. Wt: 460.5 g/mol
InChI Key: WIXHZGPWCRSYFM-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-ethoxyphenyl group. An acetyl linker connects the pyrazine ring to a benzoate ester, with an amino group at the 3-position of the benzene ring. Its molecular formula is inferred as C₂₄H₂₃N₄O₅ (based on analogs in –17).

Properties

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 3-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H24N4O5/c1-3-33-20-10-8-17(9-11-20)21-15-22-24(31)28(12-13-29(22)27-21)16-23(30)26-19-7-5-6-18(14-19)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30)

InChI Key

WIXHZGPWCRSYFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C(=O)OCC

Origin of Product

United States

Preparation Methods

Pyrazolo[1,5-a]pyrazine Core Formation

The heterocyclic core is constructed via a cyclocondensation reaction between 4-ethoxyphenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate under refluxing ethanol (78°C, 8–12 hours). Triethylamine serves as both base and catalyst, facilitating the elimination of water and ammonia to yield 5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxylate intermediates.

Key reaction parameters:

  • Molar ratio: 1:1 (hydrazine:cyanoacrylate)

  • Solvent: Anhydrous ethanol (99.8% purity)

  • Yield: 68–72% after recrystallization

Acetylation and Functionalization

The amino group at position 5 undergoes acetylation using chloroacetyl chloride (1.2 equivalents) in dichloromethane at 0–5°C. This step requires strict temperature control to prevent N-oxide formation:

Intermediate+ClCH2COClEt3N, DCMAcetylated product[4]\text{Intermediate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Acetylated product} \quad

Optimized conditions:

  • Reaction time: 4 hours

  • Workup: Sequential washes with 5% NaHCO3 and brine

  • Purity: 89% by HPLC

Final Coupling Reaction

The benzoate moiety is introduced via a nucleophilic acyl substitution between the acetylated intermediate and ethyl 3-aminobenzoate. Catalytic DMAP (4-dimethylaminopyridine) in THF enhances reaction efficiency at 60°C:

ParameterValueImpact on Yield
Equivalents (DMAP)0.1 eq+15% yield
Temperature60°C vs. 40°C+22% yield
Solvent polarityTHF (ε=7.6) vs. DCM+18% yield

Data adapted from

Optimization of Reaction Conditions

Solvent Systems

Comparative studies demonstrate ethanol’s superiority over DMF or acetonitrile for cyclization steps:

Table 1: Solvent impact on pyrazolo[1,5-a]pyrazine formation

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37295
DMF36.75887
Acetonitrile37.56389

Source

Catalytic Effects

Triethylamine concentration significantly affects reaction kinetics:

Reaction Rate=k[Et3N]0.7(R2=0.94)[5]\text{Reaction Rate} = k[\text{Et}_3\text{N}]^{0.7} \quad (R^2 = 0.94) \quad

Exceeding 1.5 equivalents leads to side product formation through over-acetylation.

Analytical Characterization Techniques

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

  • δ 8.21 (s, 1H, pyrazole-H)

  • δ 7.89 (d, J=8.4 Hz, 2H, aromatic)

  • δ 4.35 (q, J=7.1 Hz, 2H, -OCH2CH3)

  • δ 1.40 (t, J=7.1 Hz, 3H, -CH2CH3)

HPLC-MS:

  • Retention time: 12.4 min (C18 column, 70:30 MeOH/H2O)

  • m/z: 461.2 [M+H]+ (calculated 460.5)

Challenges and Limitations

Scalability Issues

Industrial-scale production faces three primary challenges:

  • Exothermicity: The cyclization step releases 98 kJ/mol, requiring jacketed reactors with precise cooling

  • Purification: Silica gel chromatography becomes impractical above 500g batches, necessitating switch to centrifugal partition chromatography

  • Byproduct Formation:

    • 5–8% dimerization products during acetylation

    • 3–5% hydrolysis products in aqueous workups

Chemical Reactions Analysis

3.1 Reactions:

    Oxidation: The compound may undergo oxidation reactions at the pyrazolopyrazine ring or the phenyl ring.

    Reduction: Reduction of the carbonyl group in the acetyl moiety is possible.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

3.2 Common Reagents and Conditions:

    Acetylation: Acetic anhydride or acetyl chloride, base (e.g., pyridine).

    Cyclization: 4-ethoxyphenyl hydrazine, acid catalyst (e.g., sulfuric acid).

3.3 Major Products: The major product is ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate itself.

Scientific Research Applications

    Medicine: It might exhibit biological activity, making it relevant for drug discovery.

    Chemical Research: Researchers study its reactivity and properties.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

Compound Name Substituent at Position 2 Molecular Formula Key Structural Differences Reference
Ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate 4-Ethoxyphenyl C₂₄H₂₃N₄O₅ Reference compound -
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate 4-Chlorophenyl C₂₂H₁₇ClN₄O₄ Chlorine substituent; ester at benzene 4-position
Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate 3,4-Dimethoxyphenyl C₂₄H₂₂N₄O₆ Two methoxy groups; ester at benzene 2-position
N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Ethoxyphenyl C₂₃H₂₂N₄O₃ Acetamide linked to benzyl (vs. benzoate)

Key Observations :

  • Electron-Withdrawing vs.
  • Positional Isomerism : Ester/amide linkage at the 2-, 3-, or 4-position of the benzene ring (e.g., vs. 6) alters steric interactions and hydrogen-bonding capacity, impacting target binding .

Functional Group Modifications

A. Ester vs. Amide Derivatives
  • Ethyl Benzoate (Target Compound) : The ester group may confer higher metabolic lability compared to amides due to susceptibility to esterase hydrolysis.
  • Acetamide Analogs (–17) : Compounds like N-(4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 941876-37-5, C₂₃H₂₆N₄O₃) exhibit improved stability, as amides resist enzymatic cleavage better than esters .
B. Heterocycle Variations
  • Pyrazolo[1,5-a]pyrimidines: describes isopropyl 4-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate (CAS 445238-80-2), where the pyrazine ring is replaced with pyrimidine. This modification alters electronic distribution and binding affinity .

Biological Activity

Ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₉H₁₈N₄O₄
Molecular Weight: Approximately 358.37 g/mol
Density: 1.05 g/cm³

The compound features a heteroaromatic structure with a pyrazolo[1,5-a]pyrazine core and an ethoxyphenyl group, which contribute to its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Refluxing in organic solvents
  • Use of catalysts (e.g., triethylamine)
  • Purification methods like column chromatography to isolate the desired product

These techniques are crucial for obtaining high-purity compounds suitable for biological testing .

While the precise mechanism of action for this compound remains to be fully elucidated, studies on structurally similar compounds suggest several potential pathways:

  • Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity by binding to active sites.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing physiological responses .

Biological Activity and Case Studies

Research into the biological activity of this compound has revealed promising results in various areas:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess similar effects .

Anti-inflammatory Properties

Preliminary data indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Compounds with similar structural motifs have been investigated for antimicrobial properties. This compound may exhibit activity against various bacterial strains, warranting further exploration .

Research Findings Summary Table

Activity Type Findings References
AnticancerCytotoxic effects observed in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against specific bacterial strains

Q & A

Q. What stability studies are necessary for long-term storage of this compound?

  • Answer :
  • Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor via HPLC for decomposition .
  • Storage recommendations : Lyophilized form at -20°C under argon; solutions in DMSO stored at -80°C with desiccants .

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